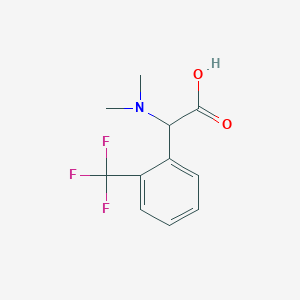

2-(Dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetic acid

Description

2-(Dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetic acid is a substituted acetic acid derivative featuring a dimethylamino group and a 2-(trifluoromethyl)phenyl moiety at the α-carbon. This compound is of interest in medicinal and synthetic chemistry due to its unique electronic and steric properties, imparted by the electron-withdrawing trifluoromethyl group and the dimethylamino substituent.

Properties

Molecular Formula |

C11H12F3NO2 |

|---|---|

Molecular Weight |

247.21 g/mol |

IUPAC Name |

2-(dimethylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid |

InChI |

InChI=1S/C11H12F3NO2/c1-15(2)9(10(16)17)7-5-3-4-6-8(7)11(12,13)14/h3-6,9H,1-2H3,(H,16,17) |

InChI Key |

WUMZFHZYIKKVEH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(C1=CC=CC=C1C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetic acid typically involves multi-step organic reactions. One possible route could be:

Starting Material: Begin with 2-(trifluoromethyl)benzaldehyde.

Formation of Intermediate: React with dimethylamine under suitable conditions to form an imine intermediate.

Reduction: Reduce the imine intermediate to form the corresponding amine.

Carboxylation: Introduce the acetic acid moiety through carboxylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.

Reduction: Reduction reactions could target the trifluoromethyl group or the carboxylic acid moiety.

Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Overview

2-(Dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetic acid is a compound of significant interest in medicinal chemistry and pharmaceutical research. Its unique structural features, including a dimethylamino group and a trifluoromethyl-substituted phenyl group, enhance its biological activity and lipophilicity, making it a candidate for various therapeutic applications.

Medicinal Chemistry Applications

The primary applications of 2-(Dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetic acid are in the fields of analgesics and anti-inflammatory agents . Research indicates that this compound may interact with pain modulation receptors, potentially offering new avenues for pain management therapies.

Key Properties

- Molecular Formula : C11H12F3NO2

- Molecular Weight : 251.22 g/mol

- CAS Number : 43803203

Research has demonstrated that 2-(Dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetic acid exhibits several notable biological activities:

- Analgesic Effects : Preliminary studies suggest that the compound may modulate pain pathways by interacting with specific receptors involved in pain perception.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Metabolic Stability : The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, critical factors in drug development.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-2-(3-trifluoromethyl)phenylacetic acid | Contains an amino group instead of dimethylamino | Less lipophilic; different biological activity |

| 3-Trifluoromethylphenylalanine | Amino acid structure with trifluoromethyl substitution | Naturally occurring; different biological roles |

This table illustrates how structural variations can significantly influence the biological activity and pharmacological profile of these compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- A study published in the Journal of Medicinal Chemistry highlighted its potential as an analgesic agent, showing promising results in preclinical models.

- Another investigation focused on its anti-inflammatory effects, demonstrating significant reductions in inflammatory markers in vitro.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The trifluoromethyl group often enhances the compound’s ability to interact with biological targets due to its electron-withdrawing properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetic acid with analogs differing in substituent positions, functional groups, or aryl ring modifications. Key structural variations and their implications are highlighted:

Substituent Position on the Phenyl Ring

- This compound is listed in chemical catalogs, indicating its relevance in synthetic workflows .

- 2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid : The para-trifluoromethyl group creates a linear electronic effect, distinct from the ortho isomer’s steric bulk. Such positional changes impact molecular conformation and dipole moments .

- 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride: Combines halogen substituents (Cl, F) with dimethylamino, demonstrating how electronegative groups modulate acidity and bioavailability .

Amino Group Modifications

- 2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride: Replaces dimethylamino with a primary amine, reducing steric bulk and altering hydrogen-bonding capacity. This variation may influence pharmacokinetics or target selectivity .

- (2R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid: A chiral analog with a para-trifluoromethyl group, highlighting the role of stereochemistry in biological activity .

Aryl Ring Functionalization

- 2-(3-Methyl-2-(trifluoromethoxy)phenyl)acetic acid : Substitutes trifluoromethyl with trifluoromethoxy, enhancing lipophilicity and resistance to oxidative metabolism .

- 2-(2-Chloro-5-(trifluoromethyl)phenyl)acetic acid : Combines chloro and trifluoromethyl groups, demonstrating synergistic electronic effects for agrochemical or pharmaceutical applications .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility : Analogous compounds (e.g., 2-(3-(trifluoromethyl)phenyl)acetic acid) are key intermediates in drug synthesis, such as fenfluramine, highlighting the importance of trifluoromethylated acetic acids in API production .

- Electronic Effects : The ortho-trifluoromethyl group in the target compound introduces significant steric hindrance and electron-withdrawing character, which may improve metabolic stability compared to para-substituted analogs .

- Biological Relevance: While direct data are lacking, dimethylamino-substituted acetic acids are explored in CNS drug development due to their ability to cross the blood-brain barrier .

Biological Activity

2-(Dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetic acid is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a dimethylamino group and a trifluoromethyl-substituted phenyl group. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity. The molecular formula is , indicating the presence of fluorine, nitrogen, and carbon atoms essential for its pharmacological properties .

The biological activity of 2-(Dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetic acid can be attributed to several mechanisms:

- Receptor Interaction : The compound may bind to specific receptors involved in pain modulation, suggesting potential analgesic properties.

- Enzyme Modulation : Preliminary studies indicate that it may influence enzyme activities, particularly those related to inflammatory pathways.

- Cellular Signaling : It can alter cellular processes by influencing signaling pathways, gene expression, and metabolic activities.

Analgesic and Anti-inflammatory Properties

Research indicates that this compound exhibits significant analgesic and anti-inflammatory effects. In vitro studies have shown its potential to modulate pain-related receptors, which could lead to new therapeutic applications in pain management .

Anticancer Activity

A study explored the anticancer potential of structurally similar compounds, revealing that modifications in the molecular structure could enhance anticancer efficacy. Although specific data on this compound's anticancer activity is limited, its structural analogs have demonstrated promising results against various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Data Table: Biological Activities Comparison

Case Studies

- Analgesic Activity Study : A preliminary investigation assessed the analgesic effects of 2-(Dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetic acid using animal models. Results indicated a significant reduction in pain response compared to control groups, highlighting its potential as a new analgesic agent.

- Anticancer Potential Exploration : Structural analogs were tested against several human cancer cell lines. The findings suggested that modifications similar to those in 2-(Dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetic acid could lead to enhanced cytotoxicity against cancer cells, warranting further exploration into its therapeutic applications .

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-(Dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetic acid?

Methodological Answer:

The synthesis typically involves a multi-step process:

Starting Materials : Begin with 2-(trifluoromethyl)benzaldehyde and dimethylamine. A Mannich reaction or reductive amination is often used to form the α-amino alcohol intermediate .

Oxidation : Oxidize the intermediate (e.g., 2-(dimethylamino)-2-(2-(trifluoromethyl)phenyl)ethanol) using potassium permanganate (KMnO₄) or chromium-based oxidants (CrO₃) to yield the acetic acid derivative. Reaction conditions (temperature, solvent) must be optimized to avoid over-oxidation .

Purification : Crystallization or reverse-phase HPLC is used to isolate the product. The hydrochloride salt form may enhance solubility for downstream applications .

Advanced: How does the ortho-substituted trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

The ortho-trifluoromethyl group introduces steric hindrance and electron-withdrawing effects, which:

- Slow Reaction Kinetics : Reduces nucleophilic attack at the carbonyl carbon compared to para-substituted analogs.

- Direct Regioselectivity : Favors reactions at less hindered positions. Computational studies (DFT) can predict reactive sites by analyzing electron density maps .

Experimental validation via kinetic assays (e.g., monitoring reaction rates with varying nucleophiles) is recommended to quantify these effects .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, aromatic protons influenced by the trifluoromethyl group) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : Purity assessment using a C18 column with UV detection at 254 nm. Retention time consistency across batches ensures reproducibility .

Advanced: How can enantiomers of this compound be resolved, and how does stereochemistry impact biological activity?

Methodological Answer:

- Chiral Separation : Use chiral stationary phases (e.g., Chiralpak® OD) with supercritical fluid chromatography (SFC) or HPLC. Mobile phases like methanol with 0.2% diethylamine in CO₂ optimize resolution .

- Biological Impact : Test enantiomers in receptor-binding assays (e.g., radioligand displacement for neurological targets). For example, one enantiomer may show higher affinity for GABA receptors due to spatial compatibility .

Advanced: How should researchers address contradictory solubility data reported for this compound?

Methodological Answer:

Contradictions often arise from:

- Salt Forms : Hydrochloride salts (e.g., methyl ester derivatives) improve aqueous solubility compared to free acids. Always specify the salt form in experimental protocols .

- pH Dependency : Solubility varies with pH; use potentiometric titration (e.g., Sirius T3) to measure pKa and generate pH-solubility profiles. Buffer systems (PBS, Tris-HCl) must be standardized .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like NMDA receptors. The trifluoromethyl group’s hydrophobicity and dipole moment are critical for van der Waals interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonding and RMSD values to validate docking predictions .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Degradation products (e.g., decarboxylated analogs) are monitored via LC-MS .

- Light Sensitivity : Store in amber vials at -20°C. UV-Vis spectroscopy tracks photodegradation rates under ICH Q1B guidelines .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing impurities?

Methodological Answer:

- Flow Chemistry : Continuous oxidation reactors reduce side reactions (e.g., epoxide formation) by tightly controlling residence time and temperature .

- DoE Optimization : Use factorial design (e.g., varying oxidant concentration, solvent polarity) to identify critical parameters. Pareto charts prioritize factors affecting purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.